

Application Notes and Protocols for AZD5462 in Animal Models of Heart Failure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is an orally bioavailable, selective allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1).[1][2] As a small molecule mimetic of the natural hormone relaxin-2, AZD5462 holds therapeutic promise for the treatment of heart failure.[1][2] Activation of RXFP1 is associated with beneficial hemodynamic effects, including vasodilation and increased cardiac output, as well as anti-fibrotic and anti-inflammatory properties.[3][4] Preclinical studies have demonstrated the efficacy of AZD5462 in a translatable large animal model of heart failure with reduced ejection fraction (HFrEF).[1][5]

These application notes provide a summary of the key findings and detailed protocols for the use of **AZD5462** in a cynomolgus monkey model of heart failure.

Data Presentation Pharmacokinetic Parameters of AZD5462



Species	Route	Dose (mg/kg)	Cmax (µM/L)	t½ (hours)	Clearan ce (mL/min /kg)	Volume of Distribu tion (L/kg)	Oral Bioavail ability (%)
Rat	IV	2	0.23	1.2	24	0.98	58%
Oral	1	2.9					_
Cynomol gus Monkey	IV	2	0.94	4.7	9.1	0.56	12%
Oral	5	7.2					

Data compiled from preclinical studies.[1]

Efficacy of AZD5462 in a Cynomolgus Monkey Model of

HFrEF

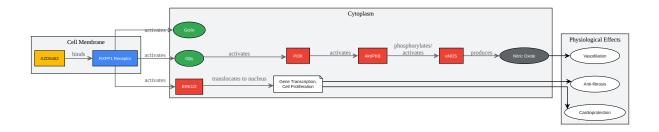
Treatment Group	Duration	Key Cardiac Parameter	Observation Timepoints	Outcome
AZD5462	8 weeks	Left Ventricular Ejection Fraction (LVEF)	Weeks 9, 13, and 17	Robust improvements observed.[1][5][6]
Heart Rate	Weeks 9, 13, and 17	No significant changes observed.[1][5][6]		
Mean Arterial Blood Pressure	Weeks 9, 13, and 17	No significant changes observed.[1][5][6]	-	

Signaling Pathway of AZD5462

AZD5462 acts as a selective allosteric agonist at the RXFP1 receptor.[1] Its mechanism of action closely mimics that of relaxin-2, activating a similar panel of downstream signaling



pathways, with the notable exception that it does not modulate cyclic AMP (cAMP) second messenger responsiveness.[1][5] The key signaling cascades activated by **AZD5462** include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS), and the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4] These pathways collectively contribute to the vasodilatory, anti-fibrotic, and cardioprotective effects of the compound.



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Caption: AZD5462-RXFP1 signaling pathway.

Experimental Protocols

Animal Model: Cynomolgus Monkey Model of Diet-Induced HFrEF

This protocol describes the induction of heart failure with reduced ejection fraction in cynomolgus monkeys through a long-term, high-fat, high-sugar diet. This model recapitulates key aspects of human metabolic syndrome and subsequent cardiac dysfunction.



Materials:

- Male cynomolgus monkeys (Macaca fascicularis), aged.
- High-fat, high-sugar diet (HSHFD): A palatable, custom diet enriched with fructose and saturated fats.
- Standard monkey chow.
- Animal housing facilities compliant with AAALAC guidelines.
- Veterinary care and monitoring equipment.

Procedure:

- Acclimation: Acclimate monkeys to the housing facility for a minimum of 4 weeks with access to standard chow and water ad libitum.
- Baseline Assessment: Prior to diet induction, perform a comprehensive baseline health assessment, including body weight measurement, blood collection for metabolic panels (lipids, glucose, insulin), and a baseline echocardiogram to determine normal cardiac function.
- Diet-Induced Heart Failure:
 - Switch the diet from standard chow to the HSHFD.
 - Maintain the animals on the HSHFD for an extended period (e.g., 8 months to several years) to induce metabolic syndrome and subsequent cardiac remodeling and dysfunction.
 [7]
 - Monitor animal health, including body weight and food consumption, regularly.
- Confirmation of HFrEF:
 - Periodically (e.g., every 6 months) perform echocardiography to monitor for the development of HFrEF.



- The primary endpoint for confirmation of the model is a significant reduction in Left
 Ventricular Ejection Fraction (LVEF) to a predetermined threshold (e.g., LVEF < 50%).
- Animals that meet the criteria for HFrEF are considered eligible for therapeutic intervention studies.

Administration of AZD5462

Materials:

- AZD5462, formulated for oral administration.
- Vehicle control (e.g., appropriate buffer or suspension vehicle).
- Oral gavage equipment suitable for non-human primates.

Procedure:

- Dosing:
 - Prepare the required dose of AZD5462. The specific dose should be determined based on prior pharmacokinetic and tolerability studies.
 - For the control group, prepare the vehicle in an identical manner.
- Administration:
 - Administer AZD5462 or vehicle orally to the HFrEF cynomolgus monkeys.
 - The treatment duration in key preclinical studies was 8 weeks.[3]
- · Monitoring:
 - Observe the animals for any adverse reactions following administration.
 - Continue to monitor general health, body weight, and food intake throughout the treatment period.



Assessment of Cardiac Function by Echocardiography

This protocol outlines the procedure for transthoracic echocardiography in cynomolgus monkeys to assess cardiac structure and function.

Materials:

- Ultrasound system with a phased-array transducer appropriate for the animal's size.
- · Ketamine hydrochloride for sedation.
- Clippers for fur removal.
- Ultrasound gel.
- Monitoring equipment (ECG, blood pressure).

Procedure:

- · Animal Preparation:
 - Sedate the monkey with an intramuscular injection of ketamine hydrochloride (e.g., 10 mg/kg).[5]
 - Place the animal in right and left lateral recumbency on a specialized imaging table.
 - Shave the fur on the chest over the cardiac region to ensure optimal transducer contact.
- Image Acquisition:
 - Apply ultrasound gel to the transducer.
 - Obtain standard 2D and M-mode images from the right parasternal and left apical windows.
 - Acquire long-axis and short-axis views to visualize the left ventricle and atrium.
- Cardiac Measurements:

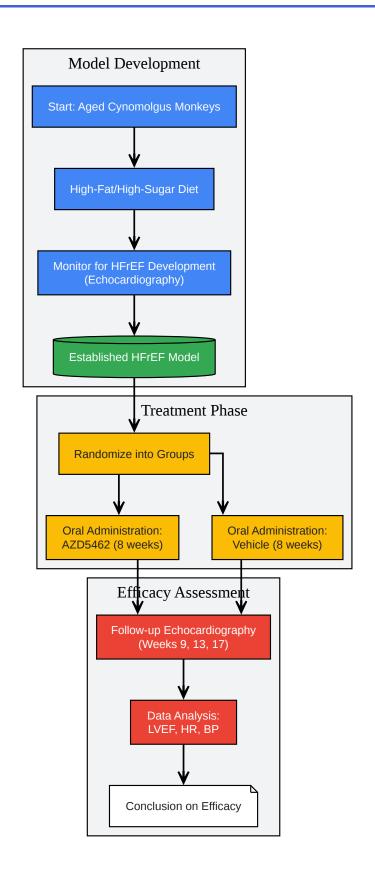


- M-mode Measurements: From the short-axis view at the level of the papillary muscles, measure:
 - Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
 - Interventricular Septal thickness at end-diastole (IVSd).
 - Left Ventricular Posterior Wall thickness at end-diastole (LVPWd).
- Functional Calculations: Calculate the following parameters:
 - Left Ventricular Ejection Fraction (LVEF %): Calculated using standard formulas (e.g., Teichholz method) from the M-mode dimensions.
 - Fractional Shortening (FS %): (LVIDd LVIDs) / LVIDd * 100.
- Data Analysis:
 - Perform measurements and calculations using the ultrasound system's analysis software.
 - Compare post-treatment cardiac parameters to baseline values and to the vehicle-treated control group to determine the therapeutic effect of AZD5462.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of **AZD5462** in the cynomolgus monkey model of HFrEF.





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Caption: Experimental workflow for AZD5462 evaluation.



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